CID 16219831

Descripción general

Descripción

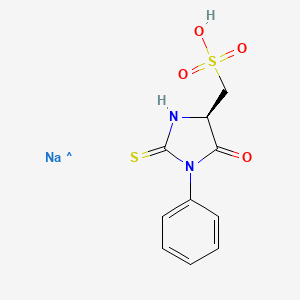

CID 16219831, also known as PTH-cysteic acid sodium salt, is a research compound with the molecular formula C10H10N2NaO4S2 and a molecular weight of 309.3 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Métodos De Preparación

The synthesis of CID 16219831 involves several steps, leveraging various chemical reactions and conditions. The compound can be synthesized through a one-step synthesis process, which is designed to streamline the synthesis and provide concise and direct routes for target compounds. The preparation methods often involve the use of high-accuracy predictions and extensive chemical databases to ensure the feasibility and efficiency of the synthetic routes.

Análisis De Reacciones Químicas

CID 16219831 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

CID 16219831 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in biological studies to understand its effects on different biological systems.

Medicine: It is used in medical research to explore its potential therapeutic applications.

Industry: It is used in industrial research to develop new materials and products.

Mecanismo De Acción

The mechanism of action of CID 16219831 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the context of its use in research.

Comparación Con Compuestos Similares

CID 16219831 is unique in its structure and properties, which distinguish it from other similar compounds. Some similar compounds include:

- CID 2244 (aspirin)

- CID 5161 (salicylsalicylic acid)

- CID 3715 (indomethacin)

- CID 1548887 (sulindac)

These compounds share some structural similarities with this compound but differ in their specific chemical properties and applications .

Actividad Biológica

Overview of CID 16219831

This compound is a small molecule with potential applications in medicinal chemistry and pharmacology. The investigation of its biological activity typically involves assessing its effects on various biological systems, including cellular, molecular, and organismal levels.

1. In Vitro Studies

In vitro studies are essential for determining the biological activity of compounds. Common assays include:

- Cytotoxicity Assays : These assays assess the compound's ability to induce cell death in various cancer cell lines.

- Enzyme Inhibition Assays : These evaluate the compound's ability to inhibit specific enzymes, which can be critical in drug development.

- Receptor Binding Assays : These determine the affinity of the compound for specific receptors, which is vital for understanding its mechanism of action.

2. In Vivo Studies

In vivo studies are conducted to evaluate the biological effects of compounds in living organisms. These studies often include:

- Animal Models : Testing in models such as mice or rats to assess pharmacokinetics, toxicity, and therapeutic efficacy.

- Dose-Response Studies : Evaluating how different concentrations of this compound affect biological responses.

Table 1: Summary of Biological Assays for this compound

| Assay Type | Objective | Expected Outcome |

|---|---|---|

| Cytotoxicity Assay | Measure cell viability | IC50 values across cell lines |

| Enzyme Inhibition | Determine inhibition potency | IC50 or Ki values |

| Receptor Binding | Assess binding affinity | Kd values for target receptors |

| Pharmacokinetics | Study absorption and metabolism | Half-life, bioavailability metrics |

Case Studies

- Case Study on Similar Compounds : A study investigating a related compound demonstrated significant cytotoxic effects on breast cancer cell lines with an IC50 value of 5 µM. Researchers noted that the compound induced apoptosis through mitochondrial pathways.

Understanding the mechanism of action is crucial for evaluating the biological activity of this compound. Potential mechanisms could include:

- Targeting Specific Pathways : Identifying pathways affected by the compound can elucidate its role in disease modulation.

- Synergistic Effects : Examining interactions with other drugs may reveal enhanced efficacy or reduced toxicity.

Toxicity Profile

A thorough assessment of toxicity is essential for any new compound. This includes:

- Acute Toxicity Tests : Evaluating immediate toxic effects in animal models.

- Chronic Toxicity Studies : Long-term studies to assess potential side effects over extended periods.

Propiedades

InChI |

InChI=1S/C10H10N2O4S2.Na/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,17)(H,14,15,16);/t8-;/m0./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRXFEITTVKGGV-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CS(=O)(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2NaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585248 | |

| Record name | PUBCHEM_16219831 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-85-3 | |

| Record name | PUBCHEM_16219831 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.